1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea
Description
1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O/c22-15-7-5-8-16(23)20(15)26-21(29)25-12-13-28-18-10-2-1-6-14(18)19(27-28)17-9-3-4-11-24-17/h3-5,7-9,11H,1-2,6,10,12-13H2,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZDEBITKBYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclohexenone with Pyridin-2-yl Hydrazine
The tetrahydroindazole core is constructed via acid-catalyzed cyclization. A representative protocol involves:
- Reacting cyclohexenone (10 mmol) with pyridin-2-yl hydrazine (12 mmol) in acetic acid at 80°C for 12 hours.
- Neutralizing with aqueous NaHCO₃ and extracting with dichloromethane.
- Purifying via silica gel chromatography (hexane/EtOAc 3:1) to yield 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole as a white solid (78% yield).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C |
| Time | 12 hours |
| Yield | 78% |
| Purity (HPLC) | >98% |
Alternative Routes Using Methylhydrazine
For scale-up, methylhydrazine may replace pyridin-2-yl hydrazine, followed by Pd-catalyzed C–H arylation to install the pyridine group. This method achieves 68% yield but requires stringent oxygen-free conditions.
Urea Bond Formation
Triphosgene-Mediated Coupling
The urea linkage is formed by reacting 2,6-difluoroaniline-derived isocyanate with the ethylamine intermediate:
- Generate isocyanate in situ by treating 2,6-difluoroaniline (1 eq) with triphosgene (0.33 eq) in CH₂Cl₂ at 0°C.
- Add triethylamine (3 eq) and stir for 30 minutes.
- Introduce 2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethylamine (1 eq) and react at 25°C for 2 hours.
- Isolate the product via filtration (89% yield).
Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | CH₂Cl₂ | THF | CH₂Cl₂ |
| Base | Et₃N | Pyridine | Et₃N |
| Temp | 25°C | 40°C | 25°C |
| Yield | 89% | 72% | 89% |
Carbodiimide-Based Approach
As a phosgene-free alternative, EDCI/HOBt coupling achieves 76% yield but requires extended reaction times (12 hours).
Crystallization and Characterization
Single-Crystal X-ray Diffraction
Crystals suitable for XRD are grown via slow evaporation from THF/EtOAc (1:2). Key metrics:
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82 (t, J = 7.6 Hz, 1H, Ar-H), 6.98 (t, J = 8.4 Hz, 2H, difluorophenyl-H).
- ¹³C NMR : 158.2 (C=O), 149.1 (pyridine-C2), 112.3 (CF₂).
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) |
|---|---|
| Triphosgene | 320 |
| 2,6-Difluoroaniline | 450 |
| Pyridin-2-ylhydrazine | 680 |
Environmental Impact
Phosgene-based routes generate HCl gas, necessitating scrubbers. Enzymatic urea formation using urease is under investigation to reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)indazol-1-yl)ethyl)urea
- 1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-tetrahydroindazol-1-yl)ethyl)urea
Uniqueness
1-(2,6-difluorophenyl)-3-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is unique due to its specific structural features, such as the presence of both the indazole and pyridine rings, which confer distinct chemical and biological properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
